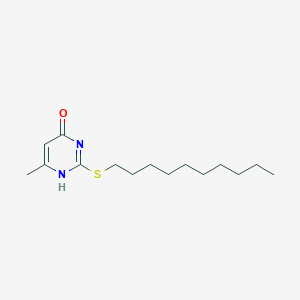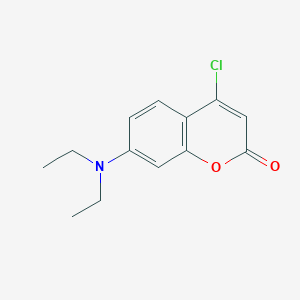
Coumarin, 4-chloro-7-diethylamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 4-chloro-7-diethylamino-, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been widely used in various fields, including biochemistry and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of coumarin, 4-chloro-7-diethylamino-, is complex and not fully understood. However, it is believed to work by binding to specific biomolecules and altering their function. For example, it has been shown to interact with DNA and RNA, leading to changes in their structure and function.
Efectos Bioquímicos Y Fisiológicos
Coumarin, 4-chloro-7-diethylamino-, has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using coumarin, 4-chloro-7-diethylamino-, in lab experiments is its versatility. It can be used in a wide range of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. Additionally, it is relatively easy to synthesize and has a long shelf life.
However, there are also some limitations to using this compound in lab experiments. For example, it can be toxic at high concentrations, which can limit its use in certain applications. Additionally, it can be difficult to work with due to its sensitivity to light and air.
Direcciones Futuras
There are many potential future directions for research on coumarin, 4-chloro-7-diethylamino-. One area of interest is the development of new synthetic methods for this compound, which could improve its efficiency and reduce its toxicity. Additionally, there is a need for further research on its mechanism of action, which could lead to the development of new drugs and therapies. Finally, there is a need for more research on its potential applications in fields such as biotechnology and nanotechnology.
Métodos De Síntesis
Coumarin, 4-chloro-7-diethylamino-, can be synthesized through a multistep process. The first step involves the preparation of 4-chloro-7-hydroxycoumarin, which is then reacted with diethylamine to produce the final product. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Coumarin, 4-chloro-7-diethylamino-, has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and carbohydrates. Additionally, it has been used as a precursor for the synthesis of various biologically active compounds, including antitumor agents, antiviral agents, and antimicrobial agents.
Propiedades
Número CAS |
131447-40-0 |
|---|---|
Nombre del producto |
Coumarin, 4-chloro-7-diethylamino- |
Fórmula molecular |
C13H14ClNO2 |
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
4-chloro-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C13H14ClNO2/c1-3-15(4-2)9-5-6-10-11(14)8-13(16)17-12(10)7-9/h5-8H,3-4H2,1-2H3 |
Clave InChI |
RNVTULXTDSCADN-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)Cl |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)Cl |
Otros números CAS |
131447-40-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



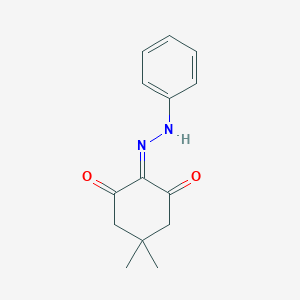
![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)
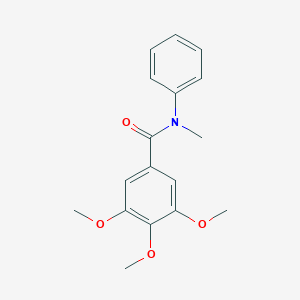
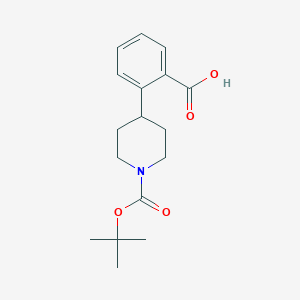
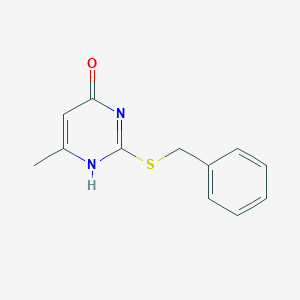
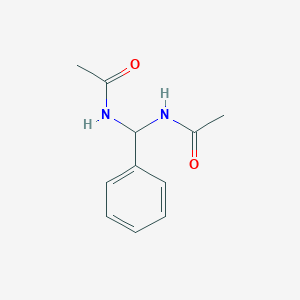
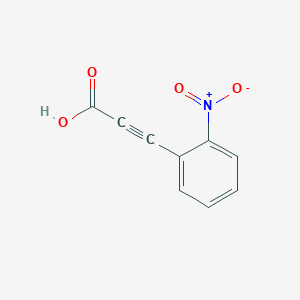
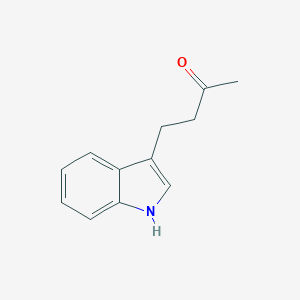
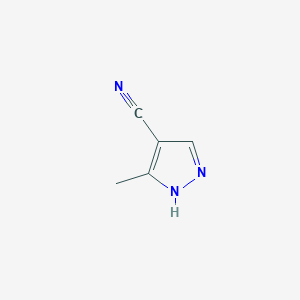
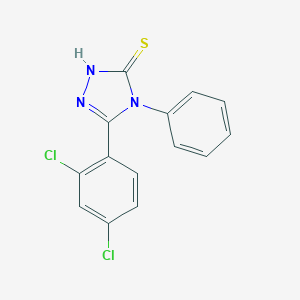
![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)
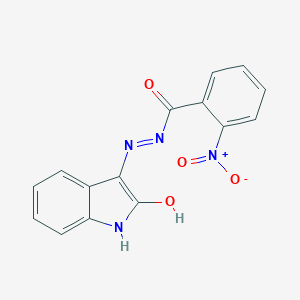
![Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B182820.png)
